molecular formula C21H19F3N2O2S B6520316 4-ethoxy-N-(2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)benzamide CAS No. 896375-07-8

4-ethoxy-N-(2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)benzamide

Cat. No. B6520316
CAS RN: 896375-07-8
M. Wt: 420.4 g/mol
InChI Key: HXBDPDZEGYFJDC-UHFFFAOYSA-N
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Description

The compound “4-ethoxy-N-(2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)benzamide” is a complex organic molecule. It contains several functional groups including an ethoxy group, a trifluoromethyl group, a phenyl ring, a thiazole ring, and a benzamide group . These groups are common in many pharmaceutical and agrochemical compounds .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. The exact method would depend on the desired final product and the starting materials available . Trifluoromethyl groups, for example, can be introduced using various methods, including direct fluorination or through the use of trifluoromethyl-containing building blocks .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of a trifluoromethyl group and a phenyl ring could bestow many of the distinctive physical-chemical properties observed with this class of compounds .


Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. For example, the trifluoromethyl group is often involved in nucleophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. Trifluoromethyl groups, for example, can significantly affect a compound’s polarity, boiling point, and metabolic stability .

Scientific Research Applications

Medicinal Chemistry and Drug Development

The unique structure of 4-Trifluoromethoxyphenylboronic acid makes it a valuable building block for designing novel pharmaceuticals. Researchers explore its potential as a scaffold for drug candidates targeting specific enzymes or receptors. For instance, a molecule with a -CF₃ group attached to a tertiary stereogenic center in a heteroaliphatic ring showed improved drug potency by lowering the pKa of the cyclic carbamate through a key hydrogen bonding interaction with the protein .

Fluorine NMR Studies

Fluorine nuclear magnetic resonance (NMR) has gained popularity in drug discovery due to its sensitivity and efficiency in screening ligands. Researchers use 4-Trifluoromethoxyphenylboronic acid as a fluorinated probe to study ligand-receptor interactions. By incorporating fluorine atoms, they can track ligand binding and affinity, aiding in the development of new therapeutic agents .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical, appropriate safety measures should be taken when handling it .

Future Directions

The future directions for research into this compound would likely depend on its potential applications. Given the importance of trifluoromethyl groups in pharmaceuticals and agrochemicals, it’s possible that new uses for this compound could be discovered in the future .

properties

IUPAC Name

4-ethoxy-N-[2-[2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl]ethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19F3N2O2S/c1-2-28-18-9-5-14(6-10-18)19(27)25-12-11-17-13-29-20(26-17)15-3-7-16(8-4-15)21(22,23)24/h3-10,13H,2,11-12H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXBDPDZEGYFJDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-ethoxy-N-(2-{2-[4-(trifluoromethyl)phenyl]-1,3-thiazol-4-yl}ethyl)benzamide

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